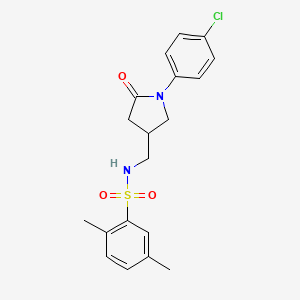

N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2,5-dimethylbenzenesulfonamide

Description

N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2,5-dimethylbenzenesulfonamide is a sulfonamide derivative featuring a pyrrolidinone core substituted with a 4-chlorophenyl group and a methyl-linked 2,5-dimethylbenzenesulfonamide moiety. Crystallographic studies using the SHELX software suite, particularly SHELXL for refinement, have been critical in elucidating its molecular conformation and intermolecular interactions . Such structural insights are foundational for comparing its properties with analogous compounds.

Properties

IUPAC Name |

N-[[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl]-2,5-dimethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21ClN2O3S/c1-13-3-4-14(2)18(9-13)26(24,25)21-11-15-10-19(23)22(12-15)17-7-5-16(20)6-8-17/h3-9,15,21H,10-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCEUJAXUCPKZMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)S(=O)(=O)NCC2CC(=O)N(C2)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2,5-dimethylbenzenesulfonamide is a synthetic compound that has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features several notable structural components:

- Pyrrolidine ring : A five-membered ring that contributes to the compound's biological activity.

- Chlorophenyl group : Enhances lipophilicity and may influence receptor interactions.

- Dimethylbenzenesulfonamide moiety : Known for its role in various therapeutic applications.

The molecular formula is with a molecular weight of approximately 346.8 g/mol.

The biological activity of this compound is believed to involve:

- Enzyme Inhibition : Similar compounds have shown activity against various enzymes, including acetylcholinesterase (AChE) and urease, which are critical in neurological and gastrointestinal functions respectively .

- Receptor Modulation : The compound may interact with specific receptors involved in neurotransmission and inflammation pathways, potentially leading to therapeutic effects in conditions such as pain and inflammation.

Antibacterial Activity

Research indicates that compounds within the same structural class exhibit significant antibacterial properties. For instance:

- Activity against bacterial strains : Studies have demonstrated moderate to strong activity against Salmonella typhi and Bacillus subtilis, suggesting potential applications in treating bacterial infections .

| Bacterial Strain | Activity Level |

|---|---|

| Salmonella typhi | Moderate to Strong |

| Bacillus subtilis | Moderate to Strong |

| Escherichia coli | Weak to Moderate |

| Staphylococcus aureus | Weak to Moderate |

Anticancer Potential

The sulfonamide group is often associated with anticancer properties. Compounds similar to this compound have been evaluated for their ability to inhibit tumor cell proliferation and induce apoptosis in cancer cell lines .

Case Studies and Research Findings

- In vitro Studies : In vitro assays have shown that derivatives of this compound can inhibit the growth of cancer cells, indicating potential for further development as an anticancer agent.

- Docking Studies : Molecular docking studies suggest that the compound interacts favorably with target proteins involved in cancer progression and bacterial resistance mechanisms .

Comparison with Similar Compounds

Research Findings and Implications

- Structural Insights: The 4-chlorophenyl group induces a planar conformation in the pyrrolidinone ring, enhancing π-π stacking interactions absent in methyl-substituted analogs.

- Thermal Stability : Higher melting points in the target compound correlate with stronger halogen-based intermolecular forces.

- Solubility Trends : Increased hydrophobicity (logP = 3.2) compared to analogs suggests trade-offs between bioavailability and target engagement.

These findings underscore the importance of substituent selection in sulfonamide design, with crystallographic tools like SHELX providing atomic-level validation . Future studies should explore quantitative structure-activity relationships (QSAR) to optimize this scaffold for therapeutic applications.

Q & A

Q. What are the optimal synthetic routes and critical reaction parameters for synthesizing N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2,5-dimethylbenzenesulfonamide?

Methodological Answer: Synthesis typically involves multi-step organic reactions, including nucleophilic substitutions and sulfonamide bond formation. Key steps include:

- Sulfonamide bond formation : React 2,5-dimethylbenzenesulfonyl chloride with a pyrrolidinone intermediate (e.g., 1-(4-chlorophenyl)-5-oxopyrrolidin-3-ylmethylamine) under basic conditions (e.g., NaOH) in polar aprotic solvents like DMF at 0–25°C for 12–24 hours .

- Intermediate purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate intermediates. Monitor purity via TLC (Rf ~0.3–0.5) .

- Yield optimization : Adjust stoichiometry (1:1.2 molar ratio of amine to sulfonyl chloride) and employ inert atmospheres (N₂) to minimize side reactions .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing purity and structural integrity?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to confirm substitution patterns (e.g., 4-chlorophenyl protons at δ 7.2–7.4 ppm; pyrrolidinone carbonyl at δ 170–175 ppm) .

- High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase C18 columns (acetonitrile/water mobile phase, UV detection at 254 nm) to assess purity (>95% target peak area) .

- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS (expected [M+H]⁺ ~435–440 Da) .

Advanced Research Questions

Q. How can researchers address challenges in obtaining high-quality X-ray crystallographic data for this compound?

Methodological Answer:

- Crystallization optimization : Screen solvents (e.g., DMSO/water, acetone/hexane) and use slow evaporation at 4°C to grow single crystals .

- Data refinement : Apply SHELX software (SHELXL for refinement, SHELXS for structure solution) to handle twinning or low-resolution data. Use Olex2 for visualization .

- Validation : Cross-check with PLATON to detect disorder or missed symmetry .

Q. How to resolve contradictions in biological activity data across different assay conditions?

Methodological Answer:

- Assay standardization : Replicate experiments under controlled conditions (e.g., pH 7.4 buffer, 37°C, 5% CO₂ for cellular assays) .

- Dose-response analysis : Use Hill slopes to compare potency (EC₅₀) and efficacy (Emax) across studies. Address solvent effects (e.g., DMSO <0.1% v/v) .

- Orthogonal assays : Validate target engagement via SPR (surface plasmon resonance) or thermal shift assays to confirm binding .

Q. What computational strategies are recommended for predicting interactions with biological targets?

Methodological Answer:

- Docking studies : Use AutoDock Vina with optimized force fields (e.g., AMBER) to model binding to targets like kinases or GPCRs .

- Molecular Dynamics (MD) : Simulate ligand-protein interactions (50 ns trajectories, GROMACS) to assess stability of key residues (e.g., sulfonamide interactions with Arg/Lys) .

- QSAR modeling : Train models (e.g., Random Forest) on analogs to predict bioactivity and guide SAR .

Q. How to design structure-activity relationship (SAR) studies for analogs of this compound?

Methodological Answer:

- Core modifications : Synthesize derivatives with substituent variations (e.g., 4-fluorophenyl instead of 4-chlorophenyl) to assess halogen effects .

- Functional group analysis : Compare sulfonamide vs. carboxamide derivatives to evaluate hydrogen-bonding contributions .

- Bioisosteric replacement : Test pyridazine or oxadiazole rings in place of pyrrolidinone to modulate pharmacokinetics .

Data Contradiction Analysis

Example: Discrepancies in reported IC₅₀ values for kinase inhibition may arise from:

- Enzyme source : Recombinant vs. native kinases (post-translational modifications affect activity) .

- Assay readouts : Fluorescence quenching artifacts in FP vs. radiometric assays .

- Solution : Validate using orthogonal methods (e.g., Western blot for phosphorylation) and report ΔΔG values for binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.